In biochemistry, NaTCA is a common protein precipitant. It works by disrupting the interactions that hold proteins in their folded state, causing them to clump together and precipitate out of solution. This is a useful technique for isolating and purifying proteins for further study PubChem.
Researchers use NaTCA to study various biological processes. For instance, it can be used to inhibit the Krebs cycle, a series of reactions essential for cellular energy production. This allows scientists to investigate the role of the Krebs cycle in different cellular functions National Center for Biotechnology Information: .
Some studies explore the potential of NaTCA as a polymerization catalyst for vinyl compounds. This means it may play a role in the process of forming long chain molecules used in various materials Sigma-Aldrich: .
Research has investigated NaTCA as a dyeing auxiliary to improve the absorption of dyes onto fabrics made of polyester and cellulose PubChem.
Sodium trichloroacetate is a chemical compound with the formula CCl₃CO₂Na. It appears as a hygroscopic white to yellow powder and is known for its high sensitivity in biochemical applications, particularly in transcript mapping. Historically, it was utilized as an herbicide from the 1950s until regulatory bodies phased it out in the late 1980s and early 1990s due to environmental and health concerns. The compound is derived from trichloroacetic acid, which is a stronger acid compared to its sodium salt .
While not used as a herbicide anymore, NaTCA's mechanism of action in plants involved disrupting cellular metabolism and protein synthesis. In scientific research, the mechanism of action depends on the specific application. For instance, in protein precipitation, NaTCA's acidic nature disrupts the electrostatic interactions that maintain protein structure, causing them to aggregate and precipitate out of solution [].
NaTCA is a corrosive and irritant compound.
Proper handling procedures, including personal protective equipment (PPE) like gloves, goggles, and respirators, are crucial when working with NaTCA. Due to its environmental concerns, disposal should follow regulations set by local authorities [].
These reactions highlight the compound's utility in organic synthesis and its role as a precursor for further chemical transformations .
The primary method for synthesizing sodium trichloroacetate involves neutralizing trichloroacetic acid with sodium hydroxide or sodium carbonate:
This reaction efficiently produces sodium trichloroacetate while generating water as a byproduct. Other methods may involve various organic solvents and conditions tailored to specific applications .
Sodium trichloroacetate has several applications, including:
Its diverse applications underscore its significance in both research and industrial contexts .
Studies on sodium trichloroacetate's interactions have revealed its ability to react with various organic compounds. For instance, it can facilitate decarboxylative reactions with aldehydes and malonic acid under specific conditions, demonstrating its versatility in organic synthesis . Additionally, its interactions with organosilicon hydrides have been explored, indicating potential pathways for new compound formation .
Sodium trichloroacetate shares similarities with other halogenated acetic acid derivatives. Below is a comparison with notable compounds:
Compound | Formula | Key Features |
---|---|---|
Sodium acetate | C₂H₃NaO₂ | Weaker acidity; commonly used as a buffer |
Trichloroacetic acid | CCl₃COOH | Stronger acid; used in protein precipitation |
Sodium dichloroacetate | C₂Cl₂NaO₂ | Less toxic; used in herbicides |
Sodium trifluoroacetate | C₂F₃NaO₂ | Stronger acidity; used in specialized organic reactions |
Sodium trichloroacetate's unique properties stem from its specific halogenation pattern, which influences its reactivity and biological activity compared to these similar compounds .
Sodium trichloroacetate possesses the molecular formula CCl₃CO₂Na, representing the sodium salt of trichloroacetic acid. The compound exhibits a molecular weight of 185.369 atomic mass units, with the more precise formula notation being C₂Cl₃NaO₂. The structural architecture consists of a carboxylate group bonded to a trichloromethyl moiety, where three chlorine atoms are attached to a central carbon atom. This arrangement creates a highly electron-withdrawing system that significantly influences the compound's chemical behavior and reactivity patterns.
The crystalline structure of sodium trichloroacetate manifests as white to off-white powder or granular crystals. The compound demonstrates exceptional water solubility, dissolving readily in aqueous solutions, which facilitates its use in various biochemical applications. Additionally, the substance shows solubility in ethanol, methanol, and acetone, expanding its utility across different solvent systems. The melting point occurs at approximately 300°C, indicating substantial thermal stability under standard laboratory conditions.
The density of sodium trichloroacetate measures 0.9 grams per cubic centimeter, slightly less than water, which influences its handling and preparation procedures. The compound exhibits hygroscopic properties, meaning it readily absorbs moisture from the surrounding atmosphere, necessitating proper storage conditions in sealed, dry environments at room temperature. The logarithmic partition coefficient (LogP) value of -2.67 at 25°C indicates strong hydrophilic character, explaining its excellent water solubility and limited lipophilicity.
Property | Value | Units |
---|---|---|
Molecular Weight | 185.369 | g/mol |
Melting Point | 300 | °C |
Density | 0.9 | g/cm³ |
LogP | -2.67 | - |
pKa | 0.6 | - |
Water Solubility | High | - |
The compound's chemical behavior is significantly influenced by the presence of the trichloromethyl group, which imparts strong electron-withdrawing characteristics. This structural feature makes sodium trichloroacetate a weaker base compared to sodium acetate, as the electronegative chlorine atoms reduce the electron density around the carboxylate oxygen atoms. The compound can be readily protonated in the presence of strong acids, such as sulfuric acid, demonstrating its amphoteric nature despite its predominantly basic character.
The primary synthetic route for sodium trichloroacetate involves the neutralization reaction between trichloroacetic acid and sodium hydroxide. This straightforward acid-base reaction proceeds according to the equation: CCl₃CO₂H + NaOH → CCl₃CO₂Na + H₂O. The reaction typically occurs under mild conditions and yields high-purity product when proper stoichiometric ratios are maintained. Alternative preparation methods may involve the direct treatment of trichloroacetic acid with sodium carbonate or sodium bicarbonate, though the hydroxide route remains the most commonly employed industrial method.
The compound serves as a crucial precursor for generating trichloromethyl anions through thermal decarboxylation processes. When subjected to elevated temperatures, sodium trichloroacetate undergoes decarboxylation to produce the highly nucleophilic trichloromethyl anion, which can subsequently attack various carbonyl functional groups including aldehydes, ketones, carboxylic acid anhydrides, and acyl halides. This reaction pathway has significant implications for organic synthesis applications and contributes to the compound's versatility in chemical transformations.
Sodium trichloroacetate demonstrates remarkable thermal stability with a melting point exceeding 300°C [9] [8] [10]. However, decomposition occurs within the temperature range of 165-200°C under specific conditions [7] [5]. The compound exhibits a theoretical boiling point of 196.5°C at 760 mmHg, though practical decomposition typically precedes boiling [11].
The density of sodium trichloroacetate varies significantly depending on measurement conditions and crystal form. Values ranging from 0.9 g/cm³ [7] [5] to 1.808 g/cm³ [11] have been reported, with this variation likely attributable to different hydration states and packing arrangements. The compound displays a refractive index of 1.518 [7] [11], which proves useful for optical identification methods.
Notably, sodium trichloroacetate exhibits hygroscopic properties [9] [8], necessitating careful storage conditions to prevent moisture absorption. The conjugate acid (trichloroacetic acid) demonstrates a pKa value between 0.6-0.7 [8] [12], indicating strong acidic character when protonated.
Property | Value | Source |
---|---|---|
Melting Point (°C) | >300 | [9] [8] [10] |
Melting Point Range (°C) | 165-200 (decomp) | [7] [5] |
Boiling Point (°C) | 196.5 at 760 mmHg | [11] |
Density (g/cm³) | 0.9-1.808 | [7] [5] [11] |
pKa (conjugate acid) | 0.6-0.7 | [8] [12] |
Refractive Index | 1.518 | [7] [11] |
Sodium trichloroacetate demonstrates exceptional water solubility, with values reported between 55-120 g/100 mL at 25°C [6] [12] [13] [14]. This high aqueous solubility renders the compound highly useful for biological and analytical applications where concentrated solutions are required.
The compound exhibits broad solubility across various organic solvents. In methanol, solubility reaches 232 g/L [15], while ethanol provides general solubility without specific quantification [7] [8] [15]. Acetone displays moderate solubility at 7.6 g/L [15], whereas diethyl ether shows limited solubility at 0.2 g/L [15].
Aromatic and halogenated solvents demonstrate poor solvation capabilities, with benzene achieving only 0.07 g/L [15] and carbon tetrachloride managing 0.04 g/L [15]. This solubility pattern reflects the ionic nature of the compound and its preference for polar solvating environments.
Solvent | Solubility | Temperature | Source |
---|---|---|---|
Water | 55-120 g/100 mL | 25°C | [6] [12] [13] [14] |
Methanol | 232 g/L | Not specified | [15] |
Ethanol | Soluble | Room temperature | [7] [8] [15] |
Acetone | 7.6 g/L | Not specified | [15] |
Diethyl ether | 0.2 g/L | Not specified | [15] |
Benzene | 0.07 g/L | Not specified | [15] |
Sodium trichloroacetate exhibits remarkable stability under ambient storage conditions when maintained in dry environments [8] [16]. The compound's hygroscopic nature [9] [8] necessitates storage in sealed containers with moisture protection to prevent degradation and maintain chemical integrity [8] [17].
Under acidic conditions, sodium trichloroacetate demonstrates enhanced stability compared to alkaline environments [18]. This stability differential proves advantageous for analytical procedures requiring acidic matrices. Conversely, exposure to strong bases results in incompatibility reactions and should be strictly avoided during storage and handling [19] [17].
Thermal stability analysis reveals decomposition initiation above 300°C [20] [21], with gradual breakdown producing carbon dioxide and various chlorinated compounds [22]. The decomposition process generates sodium chloride as a primary inorganic product, along with other chlorine-containing species.
Alkaline conditions trigger significant reactivity changes in sodium trichloroacetate. Under basic conditions, the compound undergoes decomposition reactions that release chloroform gas [19], presenting serious safety concerns due to the toxicity of this volatile product. This reactivity pattern mandates careful pH monitoring in applications involving sodium trichloroacetate.
The decarboxylation mechanism under appropriate conditions produces trichloromethyl anion intermediates [22], which serve as useful synthetic precursors for introducing trichloromethyl groups into target molecules. This reactivity finds applications in specialized organic synthesis procedures where controlled carbene generation is desired.
Sodium trichloroacetate demonstrates exceptional utility as a protein denaturation reagent at neutral pH conditions [23] [24]. Research indicates effective protein denaturation occurs at 1.2 M concentrations [23], making it particularly valuable for biochemical applications requiring controlled protein unfolding.
Studies involving poly(L-lysine) reveal that sodium trichloroacetate induces helical conformations even at neutral pH where amino groups remain protonated [24]. This unique property distinguishes it from other denaturation agents and expands its utility in protein structure manipulation experiments.
The compound exhibits stability in neutral pH solutions suitable for biological studies [23] [24], with extended stability demonstrated in biological matrices when stored under appropriate conditions [18]. Long-term storage studies indicate maintenance of activity for extended periods when refrigerated conditions are maintained.
Condition | Stability/Reactivity | Comments | Source |
---|---|---|---|
Room Temperature Storage | Stable when stored properly | Store in sealed containers | [8] [16] |
Dry Conditions | Stable in dry conditions | Hygroscopic nature requires dry storage | [8] [17] |
Strong Bases | Incompatible | Avoid contact with strong bases | [19] [17] |
Alkaline Conditions | Decomposes to release chloroform gas | Safety concern due to toxic gas release | [19] |
Thermal Conditions | Decomposes above 300°C | Gradual decomposition with CO₂ production | [20] [21] |
pH Neutral Solutions | Stable for biological applications | Effective denaturation at 1.2 M concentration | [23] [24] |
Irritant;Environmental Hazard